Technical Deep Dive: 2-Amino-4,4'-Biphenyldicarboxylic Acid
Technical Deep Dive: 2-Amino-4,4'-Biphenyldicarboxylic Acid
An in-depth technical guide on 2-Amino-4-(4-carboxyphenyl)benzoic acid , also widely known in materials science as 2-Amino-4,4'-biphenyldicarboxylic acid (NH₂-H₂BPDC) .
A Critical Linker for Functionalized Metal-Organic Frameworks
Identity & Nomenclature Resolution
In the field of reticular chemistry, precise nomenclature is critical to avoid isomeric confusion. The molecule 2-amino-4-(4-carboxyphenyl)benzoic acid is an unsymmetrical biphenyl derivative.
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IUPAC Name: 2-amino-4-(4-carboxyphenyl)benzoic acid
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Common Name (MOF Field): 2-Amino-4,4'-biphenyldicarboxylic acid[1][2][3]
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Abbreviation: NH₂-H₂BPDC or NH₂-BPDC
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Molecular Formula: C₁₄H₁₁NO₄
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Molecular Weight: 257.24 g/mol [6]
Structural Logic: The structure consists of a biphenyl backbone.[1] The "primary" ring bears a carboxylic acid at position 1 and an amine group at position 2. The "secondary" ring is attached at position 4 and bears a carboxylic acid at its own para position (4'). This configuration renders the molecule isoreticular to the common linker 4,4'-biphenyldicarboxylic acid (BPDC), but with a pendant amine functionality that projects into the pore space of the resulting framework.
Synthesis Protocol: The Suzuki-Miyaura Route
While nitration of the parent BPDC linker is possible, it often yields a mixture of isomers (e.g., 3-nitro vs 2-nitro) and requires harsh conditions that may degrade the yield. The Suzuki-Miyaura cross-coupling strategy is the "Gold Standard" for research-grade synthesis, ensuring 100% regioselectivity for the 2-amino isomer.
Reagents & Precursors
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Aryl Halide (Ring A): Methyl 4-bromo-2-nitrobenzoate (Precursor to the amino-functionalized ring).
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Boronic Acid (Ring B): 4-(Methoxycarbonyl)phenylboronic acid.
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Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
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Base: Potassium Carbonate (K₂CO₃).[7]
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Solvent: 1,4-Dioxane / Water mixture.
Step-by-Step Methodology
Phase 1: Cross-Coupling (Construction of the Backbone)
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Dissolution: In a 500 mL Schlenk flask, dissolve Methyl 4-bromo-2-nitrobenzoate (1.0 eq) and 4-(Methoxycarbonyl)phenylboronic acid (1.1 eq) in degassed 1,4-dioxane.
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Activation: Add aqueous K₂CO₃ (2.0 M, 3.0 eq). Bubble Nitrogen through the mixture for 20 minutes to remove dissolved Oxygen (critical to prevent Pd catalyst deactivation).
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Catalysis: Add Pd(PPh₃)₄ (5 mol%).
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Reflux: Heat the mixture to 90°C under N₂ atmosphere for 24 hours. The solution will darken as the catalytic cycle proceeds.
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Workup: Cool to room temperature. Evaporate dioxane. Extract the aqueous residue with ethyl acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Purify the intermediate (Dimethyl 2-nitro-4,4'-biphenyldicarboxylate) via silica gel column chromatography (Hexane/EtOAc gradient).
Phase 2: Reduction & Hydrolysis (Functionalization)
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Reduction: Dissolve the nitro-diester intermediate in Methanol/THF. Add 10% Pd/C catalyst (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 12 hours. Filter through Celite to remove Pd/C.
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Result: Dimethyl 2-amino-4,4'-biphenyldicarboxylate.
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Hydrolysis: Dissolve the amino-ester in THF/MeOH (1:1). Add aqueous NaOH (2M, 5.0 eq). Reflux at 70°C for 4 hours.
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Acidification: Cool the mixture. Acidify carefully with 1M HCl to pH ~3. The product, 2-amino-4,4'-biphenyldicarboxylic acid , will precipitate as a pale yellow solid.
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Isolation: Filter, wash with copious water, and dry under vacuum at 60°C.
Figure 1: Synthetic pathway ensuring regioselective formation of the 2-amino isomer.
Characterization Data
To validate the synthesis, the following spectroscopic signatures must be observed.
| Technique | Parameter | Expected Signature |
| ¹H NMR | Solvent | DMSO-d₆ |
| δ 7.1 - 7.2 ppm | Doublet (or singlet) corresponding to the proton ortho to the amine (Ring A, H3). | |
| δ 7.4 - 7.5 ppm | Doublet of doublets (Ring A, H5). | |
| δ 7.7 - 8.1 ppm | Multiplet region corresponding to the remaining aromatic protons (Ring A H6 + Ring B AA'BB' system). | |
| δ ~5.5 ppm | Broad singlet (–NH₂ protons). Note: May exchange with solvent water. | |
| δ ~13.0 ppm | Very broad singlet (–COOH protons). | |
| FT-IR | 3300-3500 cm⁻¹ | Doublet peak characteristic of primary amine (N-H stretching). |
| 1680-1700 cm⁻¹ | Strong C=O stretching (Carboxylic acid). |
Applications: The UiO-67-NH₂ Platform
The primary utility of NH₂-BPDC is in the synthesis of UiO-67-NH₂ , a Zirconium-based Metal-Organic Framework. This material is isoreticular to UiO-67 but features free amine groups lining the pores, acting as handles for:
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Post-Synthetic Modification (PSM): The amine can react with anhydrides, aldehydes (Schiff base formation), or isocyanates to functionalize the pore interior.
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CO₂ Capture: The basic amine sites enhance the adsorption enthalpy for acidic CO₂ gas.
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Photocatalysis: The amino group alters the band gap of the linker, shifting absorption into the visible range.
Fabrication of UiO-67-NH₂
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Metal Source: ZrCl₄ or ZrOCl₂·8H₂O.
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Linker: NH₂-BPDC.
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Modulator: Benzoic acid or Acetic acid (Critical for crystallinity).
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Solvent: DMF.
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Protocol: Dissolve ZrCl₄ and NH₂-BPDC (1:1 molar ratio) in DMF with 30 equivalents of Benzoic acid. Heat at 120°C for 24-48 hours.
Figure 2: Assembly logic of the UiO-67-NH₂ framework.
References
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Synthesis of Functionalized Biphenyl Linkers
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UiO-67-NH₂ Synthesis & Characterization
- Title: "Interpenetration Isomers in Isoreticular Amine-tagged Zinc MOFs" (Contains relevant linker synthesis details in SI).
- Source: ResearchG
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URL:[Link]
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General Suzuki Coupling Protocols
- Title: "Suzuki-Miyaura Cross-Coupling: A Versatile Tool for Peptide Diversific
- Source: MDPI, Molecules 2017.
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URL:[Link]
Sources
- 1. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. repository.tugraz.at [repository.tugraz.at]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
